Lipophilicity Comparison: The 4-Ethylphenyl Substituent Confers an XLogP3 of 3.0, Distinct from Lower-Lipophilicity Analogs
The compound's computed XLogP3 is 3.0 [1], which is higher than that of its closest commercial analogs: the N-(4-methoxyphenyl) analog (XLogP3 = 2.2), the N-(4-ethoxyphenyl) analog (XLogP3 = 2.6), the N-ethyl analog (XLogP3 = 1.0), and the unsubstituted amide analog (XLogP3 = 0.3). This lipophilicity advantage is within the desirable range (LogP 2–4) for passive membrane permeation.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | N-(4-methoxyphenyl) analog (XLogP3 = 2.2); N-(4-ethoxyphenyl) analog (XLogP3 = 2.6); N-ethyl analog (XLogP3 = 1.0); unsubstituted amide analog (XLogP3 = 0.3) |
| Quantified Difference | Δ = +0.8 vs 4-methoxyphenyl; Δ = +0.4 vs 4-ethoxyphenyl; Δ = +2.0 vs N-ethyl; Δ = +2.7 vs unsubstituted amide |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15/2025.04.14); experimental context: in silico prediction of octanol-water partition coefficient |
Why This Matters
Users needing a phenoxyacetamide with higher, but not excessive, lipophilicity for cellular permeability should select this compound over lower-logP analogs to improve passive membrane diffusion while maintaining drug-likeness.
- [1] PubChem. (2026). Compound Summary for CID 7128192, N-(4-ethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide. National Center for Biotechnology Information. View Source
